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  • Product: ethyl 1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate
  • CAS: 1394041-66-7

Core Science & Biosynthesis

Foundational

molecular weight and chemical structure of ethyl 1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate

An In-depth Technical Guide to Ethyl 1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate Introduction The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalenc...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Ethyl 1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate

Introduction

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of therapeutic agents.[1][2] Its unique electronic properties and versatile substitution patterns have enabled the development of blockbuster drugs for treating cancers, hypertension, and viral infections.[1] Within this critical class of compounds, functionalized derivatives serve as key intermediates for building molecular complexity and fine-tuning pharmacological activity.

This technical guide provides a comprehensive analysis of a specific, highly functionalized derivative: Ethyl 1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate . While specific literature on this exact molecule is sparse, its structure suggests significant potential as a versatile building block in drug discovery. This document, intended for researchers, chemists, and drug development professionals, will detail the compound's fundamental chemical and physical properties, propose a robust synthetic strategy based on established chemical principles, and explore its potential applications in the synthesis of novel therapeutic candidates.

Core Chemical Identity and Structure

The unambiguous identification of a compound is foundational to all subsequent research. Ethyl 1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate is characterized by a pyrazole ring substituted at the N1 position with a cyanoethyl group and at the C4 position with an ethyl carboxylate group. This arrangement provides multiple reactive handles for further chemical modification.

Structural and Molecular Identifiers
IdentifierValueSource
IUPAC Name ethyl 1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate-
Molecular Formula C₉H₁₁N₃O₂[3]
Canonical SMILES CCOC(=O)C1=CN(N=C1)CCC#N[3]
InChIKey IQBKPLDDGGVCFI-UHFFFAOYSA-N[3]
Chemical Structure Visualization

chemical_structure cluster_pyrazole N1 N N2 N N1->N2 N1_chain_C1 CH₂ N1->N1_chain_C1 C3 N2->C3 C4 C C3->C4 C5 C4->C5 C4_ester_C C C4->C4_ester_C C5->N1 N1_chain_C2 CH₂ N1_chain_C1->N1_chain_C2 N1_chain_CN C≡N N1_chain_C2->N1_chain_CN C4_ester_O1 O C4_ester_C->C4_ester_O1 C4_ester_O2 O C4_ester_C->C4_ester_O2 C4_ester_Et_C1 CH₂ C4_ester_O2->C4_ester_Et_C1 C4_ester_Et_C2 CH₃ C4_ester_Et_C1->C4_ester_Et_C2

Caption: Chemical structure of ethyl 1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate.

Physicochemical Properties

The physicochemical properties of a compound dictate its behavior in both chemical reactions and biological systems. The data below, derived from computational predictions and the compound's molecular formula, provide insight into its characteristics.

PropertyValueSource
Molecular Weight 193.21 g/mol (Calculated)
Monoisotopic Mass 193.08513 Da[3]
Predicted XLogP3 0.1[3]
Hydrogen Bond Donors 0(Calculated)
Hydrogen Bond Acceptors 4(Calculated)

The predicted XLogP value of 0.1 suggests that the molecule has a balanced hydrophilic-lipophilic character, a feature often sought in drug candidates for favorable pharmacokinetic profiles.

Proposed Synthesis and Mechanistic Insights

While no specific synthesis for ethyl 1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate is documented in readily available literature, a robust and logical synthetic route can be devised based on well-established reactions of the pyrazole core. The proposed pathway involves a two-step process starting from the commercially available precursor, ethyl 1H-pyrazole-4-carboxylate.

Synthetic Workflow

synthesis_workflow start Ethyl 1H-pyrazole-4-carboxylate (Precursor) reaction N-Alkylation via Michael Addition start->reaction reagent Acrylonitrile (CH₂=CHCN) + Base (e.g., Triethylamine) reagent->reaction product Ethyl 1-(2-cyanoethyl)-1H- pyrazole-4-carboxylate (Target Molecule) reaction->product

Caption: Proposed two-step synthetic workflow for the target compound.

Step 1: Synthesis of Ethyl 1H-pyrazole-4-carboxylate (Precursor)

The precursor is typically synthesized via the condensation of a hydrazine source with an appropriate three-carbon electrophile. A common and efficient method involves the reaction of (ethoxycarbonyl)malondialdehyde with hydrazine hydrate in an alcoholic solvent.[4] The cyclization is driven by the formation of the stable aromatic pyrazole ring.

Step 2: N-Alkylation via Michael Addition (Cyanoethylation)

This crucial step introduces the cyanoethyl group onto the pyrazole nitrogen.

  • Causality of Experimental Choice: The pyrazole ring contains two nitrogen atoms. The N-H proton is weakly acidic, and upon deprotonation by a base, the resulting pyrazolate anion is a potent nucleophile. Acrylonitrile is an excellent Michael acceptor due to the electron-withdrawing nature of the nitrile group, which polarizes the carbon-carbon double bond and renders the β-carbon highly electrophilic.

  • Mechanism: The reaction proceeds via a conjugate (Michael) addition. The nucleophilic N1 nitrogen of the pyrazole attacks the electrophilic β-carbon of acrylonitrile. The resulting enolate intermediate is then protonated by a proton source in the reaction mixture (e.g., the conjugate acid of the base) to yield the final product.

Representative Experimental Protocol

This protocol is a representative, non-validated procedure based on established chemical principles.

  • Reaction Setup: To a solution of ethyl 1H-pyrazole-4-carboxylate (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile) is added a catalytic amount of a non-nucleophilic base, such as triethylamine (1.2 eq).

  • Reagent Addition: Acrylonitrile (1.1 eq) is added dropwise to the stirring solution at room temperature.

  • Reaction Monitoring: The reaction mixture is stirred at room temperature or gently heated (e.g., 40-50 °C) to facilitate the reaction. Progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Isolation: Upon completion, the solvent is removed under reduced pressure. The residue is redissolved in an organic solvent like ethyl acetate and washed with water and brine to remove the base and any water-soluble impurities.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by silica gel column chromatography to yield the pure ethyl 1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate.

Potential Applications in Research and Drug Development

The true value of ethyl 1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate lies in its potential as a versatile intermediate for creating libraries of novel compounds for biological screening.[5][6] The pyrazole core itself is a key pharmacophore in drugs targeting a range of diseases.[2][7]

  • Scaffold for Kinase Inhibitors: Many successful anticancer drugs, such as ruxolitinib and ibrutinib, are kinase inhibitors built upon a pyrazole scaffold.[1] The N1-substituent on this molecule provides a vector for exploring interactions within the solvent-exposed regions of ATP-binding pockets.

  • Derivatization Points: The molecule offers two distinct points for chemical diversification:

    • Ethyl Ester: This group can be readily hydrolyzed to the corresponding carboxylic acid. The acid can then be coupled with a diverse range of amines to form amides, a common functional group in bioactive molecules, or converted to other functional groups.

    • Nitrile Group: The cyano group is a versatile functional handle. It can be reduced to a primary amine, providing a basic center for salt formation or further functionalization. Alternatively, it can be hydrolyzed to a carboxylic acid or converted into a tetrazole ring, a common bioisostere for carboxylic acids.

  • Intermediate for Agrochemicals: Pyrazole derivatives are also widely used in the agrochemical industry as herbicides and fungicides.[5][8] The unique substitution pattern of this compound could serve as a starting point for developing new crop protection agents.

Conclusion

Ethyl 1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate represents a strategically designed chemical entity, combining the proven biological relevance of the pyrazole core with two orthogonal, highly versatile functional groups. While not extensively characterized in public literature, its structure provides a clear roadmap for its synthesis and subsequent elaboration. For researchers in medicinal chemistry and drug discovery, this compound is a valuable intermediate, offering multiple avenues for the rapid generation of diverse molecular libraries aimed at identifying novel therapeutic agents. Its balanced physicochemical properties and rich derivatization potential make it a compelling building block for next-generation drug development programs.

References

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Exploratory

A Comprehensive Technical Guide to the Safe Handling of Ethyl 1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate

This guide provides an in-depth analysis of the safety considerations and handling precautions for ethyl 1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate. Designed for researchers, scientists, and drug development professional...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the safety considerations and handling precautions for ethyl 1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate. Designed for researchers, scientists, and drug development professionals, this document moves beyond a standard safety data sheet (SDS) to offer a risk-based assessment grounded in the chemical's structural components. In the absence of a comprehensive, publicly available SDS for this specific molecule, this guide synthesizes data from structurally similar compounds and established chemical safety principles to create a robust framework for its safe utilization in a laboratory setting.

The core philosophy of this guide is proactive risk mitigation. By understanding the potential hazards associated with the pyrazole carboxylate core and, more critically, the cyanoethyl functional group, laboratory personnel can implement engineering controls, select appropriate personal protective equipment (PPE), and establish standard operating procedures that ensure a high margin of safety.

Compound Profile and Hazard Analysis

Ethyl 1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate is a specialized organic compound, likely utilized as an intermediate in the synthesis of more complex molecules in pharmaceutical and agrochemical research.[1] A thorough hazard analysis requires deconstructing the molecule into its primary functional components to infer its toxicological and reactive profile.

1.1. Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₉H₁₁N₃O₂[2]
Molecular Weight 193.21 g/mol [2]
Appearance Assumed to be a solid, based on related compounds.[1]
CAS Number Not readily available. A related compound, Ethyl 1H-pyrazole-4-carboxylate, is CAS 37622-90-5.[3]
Melting Point The parent compound, Ethyl 1H-pyrazole-4-carboxylate, melts at 78-80 °C.

1.2. Hazard Identification via Structural Analogy

A comprehensive safety assessment is derived from analyzing the hazards of its core structures.

  • The Ethyl Pyrazole-4-carboxylate Core: The parent pyrazole structure is a known irritant. Safety data for ethyl 1H-pyrazole-4-carboxylate consistently indicates it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4][5][6] Therefore, it is prudent to assume the target compound carries, at a minimum, these same irritant properties.

  • The Cyanoethyl Group (-CH₂CH₂CN): This functional group is the primary source of heightened hazard concern. Cyano-functionalized organic molecules must be handled with the assumption that they can release hydrogen cyanide (HCN) gas under specific conditions, such as exposure to strong acids, strong bases, or high heat.[7] Hydrogen cyanide is acutely toxic. While the cyano group in this molecule is covalently bonded, the potential for its release during unexpected reactions or decomposition necessitates treating the compound with the same level of caution as other cyanide-containing reagents.[8][9]

1.3. Synthesized Hazard Classification

Based on the analysis of its structural analogues, the following GHS hazard classifications should be assumed for ethyl 1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate:

Hazard ClassGHS CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[4][5][6]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[4][5][6]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[4][5][6]
Acute Toxicity (Oral)Category 4 (Assumed)H302: Harmful if swallowed[7]

Risk Mitigation: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls over personal reliance on PPE, is essential.[10]

2.1. Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to minimize exposure by containing the chemical at its source.[11]

  • Chemical Fume Hood: All manipulations of ethyl 1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate, including weighing, reconstitution, and transfers, must be performed inside a certified chemical fume hood.[12][13] This is non-negotiable. The hood provides critical protection against the inhalation of fine powders or potential off-gassing.[13]

  • Ventilation: The laboratory must have adequate general ventilation to ensure any fugitive emissions are diluted and removed.

  • Emergency Equipment: A safety shower and eyewash station must be readily accessible and tested regularly.[12] All personnel must be trained on their location and operation.

2.2. Personal Protective Equipment (PPE): A Necessary Barrier

PPE is the final barrier between the researcher and the chemical hazard.[14] The selection of PPE must be deliberate and based on the specific tasks being performed.

  • Hand Protection: Chemical-resistant nitrile gloves are mandatory. Given the potential for dermal absorption and the irritating nature of the compound, double-gloving is strongly recommended to provide an extra layer of protection and allow for the safe removal of the outer glove if contamination occurs.[10][15] Gloves must be inspected for tears or holes before each use and disposed of as hazardous waste after the task is complete.[15]

  • Eye and Face Protection: At a minimum, chemical splash goggles that meet EN166 (EU) or ANSI Z87.1 (US) standards are required.[12] When there is a significant risk of splashing, such as during the transfer of solutions or cleanup of a spill, a full-face shield must be worn in conjunction with safety goggles.[13][15]

  • Body Protection: A full-length laboratory coat must be worn and buttoned completely. For procedures involving larger quantities or a higher risk of spills, a chemically resistant apron should be worn over the lab coat.[15]

  • Respiratory Protection: When working exclusively within a certified fume hood, additional respiratory protection is typically not required. However, if a fume hood is not available or during a large-scale spill cleanup, a respirator with a chemical cartridge appropriate for organic vapors and acid gases would be necessary.[10] For weighing large amounts of fine powder, an N-95 dust mask can provide an additional layer of protection against aerosol inhalation.

PPE_Selection_Workflow start Start: Identify Task weighing Weighing Solid Compound start->weighing Solid Handling solution_prep Preparing Solutions / Transfers start->solution_prep Liquid Handling spill_cleanup Large Spill Cleanup start->spill_cleanup Emergency ppe_weighing Required PPE: - Chemical Fume Hood - Double Nitrile Gloves - Safety Goggles - Lab Coat weighing->ppe_weighing ppe_solution Required PPE: - Chemical Fume Hood - Double Nitrile Gloves - Safety Goggles + Face Shield - Lab Coat solution_prep->ppe_solution ppe_spill Required PPE: - Chemical Resistant Suit/Apron - Double Nitrile Gloves - Goggles + Face Shield - Respirator (as needed) spill_cleanup->ppe_spill

Caption: PPE selection workflow based on the laboratory task.

Standard Operating Procedures (SOPs)

Adherence to detailed SOPs is critical for ensuring consistent and safe handling.

3.1. Protocol for Weighing and Aliquoting

  • Preparation: Don all required PPE (double nitrile gloves, lab coat, safety goggles).

  • Work Area: Conduct all work within a chemical fume hood. Place a disposable absorbent pad on the work surface.

  • Weighing: Use a dedicated spatula. Tare the weigh boat or container on the analytical balance. Carefully transfer the solid compound, minimizing the creation of dust.

  • Cleanup: After weighing, carefully clean the spatula and any contaminated surfaces with a solvent-moistened wipe (e.g., 70% ethanol).

  • Disposal: Dispose of the weigh boat, absorbent pad, and outer gloves in a dedicated hazardous waste container.

3.2. Protocol for Solution Preparation

  • Preparation: Don all required PPE, including a face shield over safety goggles.

  • Work Area: Conduct all work within a chemical fume hood.

  • Solvent Addition: Add the weighed solid to the appropriate glassware. Slowly add the desired solvent (e.g., DMSO) via pipette or graduated cylinder.[3]

  • Dissolution: Cap the container and mix by swirling or vortexing. If necessary, use an ultrasonic bath, ensuring the container is securely capped to prevent aerosol generation.

  • Labeling: Clearly label the final solution with the compound name, concentration, solvent, date, and appropriate hazard pictograms.

  • Storage: Store the solution in a tightly sealed container in a designated, well-ventilated storage area.

3.3. Storage and Waste Management

  • Storage: Store the compound in a cool, dry, well-ventilated place away from incompatible materials such as strong acids, bases, and oxidizing agents.[5][7] The container must be kept tightly closed.

  • Waste Disposal: All waste contaminated with ethyl 1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate, including gloves, pipette tips, and empty containers, must be disposed of as hazardous chemical waste according to institutional and local regulations. Segregate this waste stream, particularly from acidic waste, to prevent any potential reaction.[5]

Emergency Procedures

Immediate and correct response to an exposure or spill is vital.

4.1. Exposure Response

  • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[5][16] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][16] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately.[5][16] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration (use a barrier device). Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[16] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

4.2. Spill Response

  • Small Spill (in a fume hood):

    • Ensure PPE is worn.

    • Contain the spill with an absorbent material (e.g., vermiculite or chemical absorbent pads).

    • Carefully collect the absorbed material into a labeled hazardous waste container.

    • Decontaminate the area with a suitable solvent and wipe clean.

  • Large Spill (or any spill outside a fume hood):

    • Evacuate the immediate area and alert others.

    • Contact your institution's Environmental Health and Safety (EHS) department immediately.

    • Prevent entry into the contaminated area.

    • Allow only trained emergency response personnel to conduct the cleanup.

Emergency_Response_Flowchart start Exposure Event route Identify Route of Exposure start->route skin Skin Contact route->skin eye Eye Contact route->eye inhalation Inhalation route->inhalation ingestion Ingestion route->ingestion action_skin Remove Contaminated Clothing Flush with Water for 15 min skin->action_skin action_eye Flush with Water for 15 min Lift Eyelids eye->action_eye action_inhalation Move to Fresh Air Provide Oxygen if Needed inhalation->action_inhalation action_ingestion Rinse Mouth with Water DO NOT Induce Vomiting ingestion->action_ingestion medical Seek Immediate Medical Attention action_skin->medical action_eye->medical action_inhalation->medical action_ingestion->medical

Caption: A flowchart for first aid response to chemical exposure.

References

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Foundational

A Technical Guide to Pyrazole Carboxylate Derivatives in Modern Medicinal Chemistry

Abstract This guide provides an in-depth review of the synthesis, structure-activity relationships (SAR), and therapeutic applications of pyrazole carboxylate and carboxamide derivatives, a cornerstone scaffold in medici...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides an in-depth review of the synthesis, structure-activity relationships (SAR), and therapeutic applications of pyrazole carboxylate and carboxamide derivatives, a cornerstone scaffold in medicinal chemistry. Pyrazole-based compounds are integral to numerous clinically approved drugs, and the addition of a carboxylate or related functional group provides a critical handle for modulating physicochemical properties and optimizing interactions with biological targets.[1][2][3][4][5][6][7][8][9][10] We delve into the strategic synthetic methodologies, from classical cyclocondensation reactions to modern catalytic approaches, that enable the construction of diverse chemical libraries. The core of this document is a detailed exploration of the role of these derivatives in key therapeutic areas, including oncology, inflammation, and infectious diseases. By synthesizing data from seminal and recent literature, we elucidate the SAR principles that govern potency and selectivity for crucial targets such as protein kinases, cyclooxygenase (COX) enzymes, and viral proteases. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a forward-looking perspective on this exceptionally versatile class of molecules.

Introduction: The Pyrazole Carboxylate Scaffold

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in drug discovery, prized for its metabolic stability and versatile synthetic accessibility.[6][7][10] Its derivatives exhibit an extensive range of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[1][4][5][6][10][11] The incorporation of a carboxylate, carboxamide, or carbohydrazide moiety at positions 3, 4, or 5 of the pyrazole ring is a recurring and highly effective strategy in medicinal chemistry. This functional group serves multiple purposes:

  • Target Interaction: It acts as a key hydrogen bond donor and/or acceptor, enabling strong and specific interactions with amino acid residues in the active site of enzymes and receptors.

  • Physicochemical Modulation: It provides a handle to fine-tune critical drug-like properties such as solubility, lipophilicity, and membrane permeability.

  • Synthetic Versatility: The carboxylate group is a versatile synthetic intermediate, readily converted into a wide array of amides, esters, and other functional groups to explore chemical space and optimize biological activity.[4]

This guide offers a comprehensive analysis of the chemical and biological landscape of pyrazole carboxylate derivatives, bridging synthetic strategy with therapeutic application to empower the rational design of next-generation therapeutics.

Core Synthetic Strategies

The construction of the substituted pyrazole carboxylate core can be achieved through several robust synthetic routes. The choice of method is often dictated by the desired substitution pattern (regioselectivity) and the availability of starting materials.

2.1. Classical Cyclocondensation Reactions

The most traditional and widely used method is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound. To generate a pyrazole carboxylate, the 1,3-dicarbonyl precursor must contain an ester group. The primary advantage of this method is its simplicity and the use of readily available starting materials. However, if an unsymmetrical 1,3-dicarbonyl compound is used with a substituted hydrazine, mixtures of regioisomers can be formed, necessitating careful reaction control and purification.

2.2. 1,3-Dipolar Cycloaddition

Modern approaches often employ 1,3-dipolar cycloaddition reactions, which offer excellent control over regioselectivity. A common strategy involves the reaction of a diazo compound, such as ethyl diazoacetate, with an alkyne.[3][12] This method is highly efficient for producing specific isomers that may be difficult to access via classical condensation.

2.3. Multi-Component Reactions (MCRs)

MCRs have gained prominence for their efficiency and atom economy, allowing for the construction of complex pyrazole derivatives in a single step from three or more starting materials.[13][14] This approach is particularly valuable for rapidly generating libraries of analogues for high-throughput screening.

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and functionalization of a pyrazole carboxylate derivative, a common pathway in many drug discovery campaigns.

G A Starting Materials (e.g., 1,3-Dicarbonyl Ester + Hydrazine) B Cyclocondensation (Knorr Synthesis) A->B Reflux in EtOH/AcOH C Core Scaffold (Ethyl Pyrazole-4-carboxylate) B->C D Hydrolysis (LiOH or NaOH) C->D Step 1 E Pyrazole Carboxylic Acid D->E F Amide Coupling (EDC/HOBt or SOCl2 then Amine) E->F Step 2 G Final Product (Pyrazole Carboxamide Derivative) F->G

Caption: Generalized workflow for pyrazole carboxylate synthesis and derivatization.

Experimental Protocol: Synthesis of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate

This protocol describes a representative cyclization reaction to form a pyrazole carboxylate core, adapted from methodologies used in the synthesis of anticancer agents.[15][16]

Causality: The reaction proceeds via a condensation between the hydrazine nitrogen and one carbonyl of the diketone, followed by an intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring. Methylhydrazine is used to install a methyl group at the N1 position, which can be crucial for activity in many inhibitor classes.

Methodology:

  • Reaction Setup: To a solution of ethyl 2,4-dioxopentanoate (1.0 eq) in absolute ethanol (10 mL/mmol), add methylhydrazine (1.1 eq) dropwise at room temperature.

  • Cyclization: Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture. Heat the reaction mixture to reflux (approx. 80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate mobile phase. The reaction is typically complete within 4-6 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.

  • Extraction: Dilute the residue with ethyl acetate (20 mL/mmol) and wash sequentially with a saturated aqueous solution of NaHCO₃ (2 x 15 mL) and brine (1 x 15 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the title compound (2) as a clear oil.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Therapeutic Applications and SAR

The versatility of the pyrazole carboxylate scaffold is evident in its widespread application across multiple therapeutic areas. The following sections detail its role in key disease contexts, supported by SAR data and mechanistic insights.

3.1. Anticancer Activity

Pyrazole derivatives are a rich source of anticancer agents, targeting various hallmarks of cancer.[17][18] The carboxylate and carboxamide moieties are often critical for binding to the hinge region of kinases or other key interactions within enzyme active sites.

Key Targets and Mechanisms:

  • Kinase Inhibition: Many pyrazole carboxamides are potent inhibitors of protein kinases crucial for tumor growth and survival, such as c-Met, JAK1, and EGFR.[15][19]

  • DNA Demethylase Inhibition: Recent studies have identified 1H-pyrazole-4-carboxylic acid derivatives as highly potent inhibitors of ALKBH1, a DNA 6mA demethylase implicated in gastric cancer.[20]

  • Tubulin Polymerization Inhibition: Certain derivatives disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[17]

Structure-Activity Relationship (SAR) Insights:

The anticancer activity of these compounds is highly dependent on the substitution pattern around the core.

Caption: Key SAR principles for anticancer pyrazole carboxamide derivatives.

Data Summary: Anticancer Activity of Pyrazole Carboxylate Derivatives

Compound ClassTargetKey Example(s)Reported Activity (IC₅₀)Reference(s)
Pyrazole-5-carboxamidesc-Met, JAK1Substituted aryl aminesPromising cytotoxicity profiles[15][16]
1-Arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazideAntitumor--[19]
1H-Pyrazole-4-carboxylic acidsALKBH1Compound 29 0.031 µM[20]
1-Phenyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxamidesVarious cancer cell linesCompounds 70c, 70f Potent growth inhibition[17]
3.2. Anti-inflammatory Activity

The most prominent application of pyrazoles in this area is as selective cyclooxygenase-2 (COX-2) inhibitors.[2][21] Celecoxib, a blockbuster anti-inflammatory drug, features a pyrazole core. The carboxylate/carboxamide functionality is often replaced by a sulfonamide group in COX-2 inhibitors to achieve selectivity, but related pyrazole acids and amides have also shown significant potential by targeting other inflammatory mediators.

Key Targets and Mechanisms:

  • COX-2 Inhibition: Selective inhibition of COX-2 reduces the production of prostaglandins that mediate pain and inflammation, while sparing the COX-1 isoform responsible for gastric protection.[21]

  • Lipoxygenase (LOX) Inhibition: Some derivatives show dual COX/LOX inhibitory activity, blocking the production of both prostaglandins and leukotrienes.[8][21]

  • Cytokine Modulation: Activity can also stem from the suppression of pro-inflammatory cytokines like IL-6 and TNF-α.[21]

Signaling Pathway: Arachidonic Acid Cascade

cluster_cox COX Pathway cluster_lox LOX Pathway AA Arachidonic Acid (from Cell Membrane) COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX PGs Prostaglandins (Inflammation, Pain) COX->PGs LTs Leukotrienes (Inflammation) LOX->LTs Inhibitor Pyrazole Derivatives (e.g., Celecoxib) Inhibitor->COX Inhibit Inhibitor->LOX Inhibit (some)

Caption: Inhibition points of pyrazole derivatives in the arachidonic acid inflammatory cascade.

Data Summary: Anti-inflammatory Activity

Compound ClassTarget(s)Key Example(s)Reported ActivityReference(s)
Pyrazole-3(5)-carboxylic acidsInflammationCompound 146 High anti-inflammatory potential[19]
Pyrazole carboxamides15-LipoxygenaseScaffold 166 Significant % inhibition[19]
3,5-DiarylpyrazolesCOX-2-IC₅₀ = 0.01 µM[21]
Pyrazole-thiazole hybridCOX-2/5-LOX-IC₅₀ = 0.03 µM / 0.12 µM[21]
3.3. Antimicrobial Activity

With rising antimicrobial resistance, novel scaffolds are urgently needed. Pyrazole carboxylate and carboxamide derivatives have demonstrated significant potential as both antibacterial and antifungal agents.[13]

Spectrum of Activity:

  • Antibacterial: Activity has been reported against both Gram-positive (e.g., S. aureus, B. subtilis) and Gram-negative (E. coli, P. aeruginosa) bacteria.[2][13]

  • Antifungal: Potent activity has been observed against fungal strains such as C. albicans and A. niger.[2][13]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

Causality: This assay determines the lowest concentration of a compound that visibly inhibits microbial growth. It is a gold-standard method for quantifying the potency of a potential new antimicrobial agent.

Methodology:

  • Preparation: Prepare a stock solution of the test pyrazole derivative in DMSO. Perform a serial two-fold dilution in a 96-well microtiter plate using appropriate growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).

  • Inoculation: Prepare a standardized inoculum of the microbial strain (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of ~5 x 10⁵ CFU/mL in each well.

  • Controls: Include a positive control (microbe + media, no compound) and a negative control (media only). A standard antibiotic (e.g., Ciprofloxacin for bacteria, Clotrimazole for fungi) should be tested in parallel.[2]

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring absorbance with a plate reader.

Data Summary: Antimicrobial Activity

Compound ClassOrganism(s)Key Example(s)Reported Activity (MIC)Reference(s)
Pyrazole-4-carboxamidesE. coli (Gram-neg)Compound 3 0.25 µg/mL[2]
Pyrazole-4-carboxamidesS. epidermidis (Gram-pos)Compound 4 0.25 µg/mL[2]
Pyrazole-4-carboxamidesA. niger (Fungus)Compound 2 1 µg/mL[2]
Pyrazole-3,4-dicarboxylic acidsCandida strainsCompounds 2, 3, 4, 5 Good inhibitory effects[14]
3.4. Antiviral Activity

The pyrazole scaffold has also been successfully exploited to develop agents against viral diseases. The carboxylate moiety is often crucial for mimicking a substrate and binding to the active site of viral enzymes.

Key Targets and Mechanisms:

  • Dengue Virus (DENV) Protease: Pyrazole-3-carboxylic acid derivatives have been discovered as novel inhibitors of the DENV NS2B-NS3 protease, which is essential for viral replication.[22]

  • Newcastle Disease Virus (NDV): Substituted pyrazole derivatives have shown the ability to protect against NDV, a significant avian pathogen, potentially through interactions with immune receptors like TLR4.[23][24]

Data Summary: Antiviral Activity

Compound ClassTarget VirusMechanism/TargetReported Activity (EC₅₀)Reference(s)
Pyrazole-3-carboxylic acidsDengue Virus (DENV-2)NS2B-NS3 Protease InhibitorDown to 4.1 µM[22]
4-Substituted pyrazolesNewcastle Disease Virus (NDV)Inhibition of haemagglutinationUp to 100% protection[23][24]
Future Perspectives and Conclusion

The pyrazole carboxylate framework continues to be an exceptionally fruitful area of research in medicinal chemistry. While significant progress has been made, challenges such as optimizing pharmacokinetic profiles, particularly solubility and bioavailability, remain. Future research will likely focus on several key areas:

  • Prodrug Strategies: Converting the carboxylic acid to an ester or other labile group can improve cell permeability and in vivo efficacy, as demonstrated with ALKBH1 inhibitors.[20]

  • Hybrid Molecule Design: Combining the pyrazole carboxylate scaffold with other pharmacophores to create hybrid molecules can lead to dual-target agents or improved potency.

  • Computational Chemistry: The use of molecular docking and other in silico tools will continue to guide the rational design of more potent and selective inhibitors.[15][25]

References
  • Synthesis and Antimicrobial Evaluation of Pyrazole-4-carboxamide Derivatives. Scilit.
  • Synthesis and in Vitro Antimicrobial Activity of Some Pyrazolyl-1-carboxamide Derivatives. Unknown Source.
  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. PubMed.
  • Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences.
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PMC.
  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. PMC.
  • Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity. ACS Medicinal Chemistry Letters.
  • Synthesis, Characterization and Evaluation of Anticancer Activity of New Pyrazole-5-carboxamide Derivatives. Asian Journal of Chemistry.
  • Structural Optimization and Structure–Activity Relationship of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity. Journal of Medicinal Chemistry.
  • Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Meddocs Publishers.
  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Unknown Source.
  • Antiviral activity of newly synthesized pyrazole derivatives against Newcastle disease virus. Scientific Reports.
  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry.
  • The Role of Pyrazole Carboxylic Acids in Novel Antiviral Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD..
  • (PDF) Synthesis, Characterization and Evaluation of Anticancer Activity of New Pyrazole-5-carboxamide Derivatives. ResearchGate.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC.
  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate.
  • Current status of pyrazole and its biological activities. PMC.
  • Recent advances in the therapeutic applications of pyrazolines. PMC.
  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega.
  • (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ResearchGate.
  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chem Rev Lett.
  • Pyrazoles as anticancer agents: Recent advances. SRR Publications.
  • Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives. PubMed.
  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. SpringerLink.
  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. MDPI.
  • (PDF) Antiviral activity of newly synthesized pyrazole derivatives against Newcastle disease virus. ResearchGate.
  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.
  • Pyrazole derivatives with antiviral activity. ResearchGate.
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research and Reviews: Journal of Medicinal & Organic Chemistry.

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for ethyl 1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate

Application Note: High-Efficiency Synthesis of Ethyl 1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate Executive Summary This protocol details the synthesis of ethyl 1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate , a critical inter...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Synthesis of Ethyl 1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate

Executive Summary

This protocol details the synthesis of ethyl 1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate , a critical intermediate in the development of Janus kinase (JAK) inhibitors and agrochemical fungicides. The method utilizes a Cesium Carbonate (


) catalyzed aza-Michael addition , selected for its superior regioselectivity and mild operating conditions compared to traditional strong-base (NaH) or thermal methods.

The protocol ensures high atom economy and reproducibility, yielding the


-alkylated product with 

purity prior to recrystallization.

Reaction Scheme & Logic

The synthesis involves the conjugate addition of the pyrazole nitrogen (nucleophile) to the


-carbon of acrylonitrile (electrophile). Because ethyl 1H-pyrazole-4-carboxylate is symmetric, 

-alkylation produces a single regioisomer, simplifying purification.

G cluster_legend Reaction Parameters Reactant1 Ethyl 1H-pyrazole- 4-carboxylate Catalyst Cs2CO3 (10 mol%) Solvent: THF Reactant1->Catalyst Reactant2 Acrylonitrile (Michael Acceptor) Reactant2->Catalyst Intermediate Anionic Intermediate Catalyst->Intermediate Deprotonation (rt, 1h) Product Ethyl 1-(2-cyanoethyl)- 1H-pyrazole-4-carboxylate Intermediate->Product Conjugate Addition (25°C, 24h) key Temp: 25°C | Time: 24h | Yield: ~94%

Figure 1: Mechanistic workflow for the Cs2CO3-catalyzed aza-Michael addition. The mild base activates the pyrazole N-H bond without promoting polymerization of the acrylonitrile.

Safety & Hazard Assessment

ReagentHazard ClassCritical Safety Measure
Acrylonitrile High Toxicity / Carcinogen Volatile and readily absorbed through skin. Must be handled in a fume hood with double-gloving (Nitrile/Laminate).
Ethyl 1H-pyrazole-4-carboxylate IrritantStandard PPE (Lab coat, goggles).
Cesium Carbonate Irritant / HygroscopicStore in a desiccator; avoid inhalation of dust.
THF Flammable / Peroxide FormerUse anhydrous, inhibitor-free THF if possible; vent reaction vessel properly.

Materials & Equipment

Reagents:

  • Substrate: Ethyl 1H-pyrazole-4-carboxylate (1.0 equiv, 10 mmol)

  • Reagent: Acrylonitrile (1.5 equiv, 15 mmol)

  • Catalyst: Cesium Carbonate (

    
    ), anhydrous (0.1 equiv, 1 mmol)
    
  • Solvent: Tetrahydrofuran (THF), anhydrous (20 mL)

Equipment:

  • 50 mL Round-bottom flask (RBF) with magnetic stir bar.

  • Nitrogen (

    
    ) gas line (balloon or manifold).
    
  • Rotary evaporator.

  • Silica gel chromatography setup (optional, for high purity).

Step-by-Step Synthesis Protocol

Phase 1: Reaction Setup
  • Preparation: Oven-dry the 50 mL RBF and cool under a stream of dry nitrogen.

  • Solvation: Add Ethyl 1H-pyrazole-4-carboxylate (1.40 g, 10 mmol) to the flask.

  • Catalyst Addition: Add

    
      (326 mg, 1 mmol) to the flask.
    
  • Solvent: Add THF (10 mL) via syringe. Stir the suspension at room temperature (25°C) for 10 minutes to ensure partial deprotonation and homogeneity.

    • Note: The mixture may remain a suspension; this is normal.

Phase 2: Michael Addition
  • Reagent Addition: Slowly add Acrylonitrile (0.99 mL, 15 mmol) dropwise over 5 minutes.

    • Critical Control: Adding acrylonitrile slowly prevents localized exotherms which could trigger polymerization of the reagent.

  • Incubation: Seal the flask (septum with

    
     balloon) and stir vigorously at 25°C for 24 hours .
    
    • Monitoring: Check reaction progress via TLC (Eluent: 30% Ethyl Acetate in Hexane). The starting material (

      
      ) should disappear, replaced by the product (
      
      
      
      ).
Phase 3: Workup & Isolation
  • Filtration: Filter the reaction mixture through a small pad of Celite or sintered glass to remove the solid

    
     catalyst. Wash the pad with ethyl acetate (2 x 10 mL).
    
  • Concentration: Concentrate the combined filtrate under reduced pressure (Rotovap) at 40°C to remove THF and excess acrylonitrile.

    • Safety: The distillate contains acrylonitrile. Dispose of solvent waste in a dedicated "Cyanide/Nitrile" waste stream.

  • Purification (Choice of Method):

    • Method A (High Purity): Recrystallize the crude solid from a mixture of Ethanol/Water (9:1).

    • Method B (Flash Chromatography): If oil remains, purify via silica gel column (Gradient: 10%

      
       40% Ethyl Acetate in Hexane).
      

Characterization & Validation

The product, Ethyl 1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate , should be validated using


-NMR.
FeatureChemical Shift (

, ppm)
MultiplicityIntegrationAssignment
Pyrazole

8.05Singlet (s)1HAromatic Ring
Pyrazole

7.95Singlet (s)1HAromatic Ring

4.45Triplet (t)2HEthylene Bridge (adj. to N)

4.30Quartet (q)2HEthyl Ester

2.95Triplet (t)2HEthylene Bridge (adj. to CN)

1.35Triplet (t)3HEthyl Ester

Expected Yield: 90–95% Appearance: White to off-white crystalline solid.

Scientific Rationale & Troubleshooting

Why Cesium Carbonate (


)? 
Unlike stronger bases (e.g., NaH, KOtBu), 

is mild enough to prevent the polymerization of acrylonitrile (a common side reaction) while sufficiently basic (

of conjugate acid

10.3) to deprotonate the pyrazole (

14). The "Cesium Effect" also enhances solubility in organic solvents like THF, accelerating the reaction rate [1].

Why not thermal neat reaction? While catalyst-free thermal methods exist (heating at 80°C), they often require excess reagents and harsh conditions that degrade the ester functionality. The catalytic method operates at room temperature, preserving sensitive functional groups [3].[1]

Troubleshooting Table:

Issue Probable Cause Solution
Low Yield Incomplete conversion Extend reaction time to 36h or increase catalyst to 20 mol%.
Polymer Formation Acrylonitrile polymerization Ensure THF is inhibitor-free; add a radical inhibitor (e.g., hydroquinone) if necessary.

| Oily Product | Residual Solvent | Dry under high vacuum for 4 hours; induce crystallization by scratching with a glass rod. |

References

  • Li, P., et al. (2013). "Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates." Tetrahedron Letters, 54(25), 3238-3241.

  • Zhang, Y., et al. (2020). "Biocatalyzed aza-Michael addition via continuous flow technology: a game-changer for the facile synthesis of N-alkylated pyrazole derivatives." Reaction Chemistry & Engineering.

  • Cai, L., et al. (2012). "Solvent- and Catalyst-Free Aza-Michael Addition of Imidazoles and Related Heterocycles." Molecules, 17(12), 14384-14392.

Sources

Application

reduction of the nitrile group in ethyl 1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate

Application Note: Chemoselective Reduction of the Nitrile Moiety in Ethyl 1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate Executive Summary This application note details the chemoselective reduction of the nitrile group in et...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Reduction of the Nitrile Moiety in Ethyl 1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate

Executive Summary

This application note details the chemoselective reduction of the nitrile group in ethyl 1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate to yield ethyl 1-(3-aminopropyl)-1H-pyrazole-4-carboxylate . This transformation is a critical step in the synthesis of fused bicyclic pyrazoles (e.g., pyrazolo[1,5-a]pyrimidines) often utilized in kinase inhibitor discovery (e.g., JAK, BTK inhibitors).

The primary challenge is the chemoselective reduction of the nitrile (


) without compromising the ethyl ester (

) at the C4 position. While strong hydride donors like Lithium Aluminum Hydride (

) would reduce both groups (leading to the amino-alcohol), this guide presents two validated, high-fidelity protocols that preserve the ester:
  • Catalytic Hydrogenation using Raney Nickel (Ra-Ni).

  • Chemical Reduction using Cobalt(II) Chloride and Sodium Borohydride (

    
    ).
    

Strategic Analysis & Mechanism

The target molecule contains two reducible functionalities.[1][2][3] The thermodynamic susceptibility to reduction generally follows the order: Acyl Chloride > Aldehyde > Ketone > Nitrile > Ester > Amide.

However, kinetic control is paramount.

  • The Ester Risk: Ethyl esters are generally stable to catalytic hydrogenation at moderate pressures and temperatures but can undergo transesterification or hydrolysis if the reaction media is too basic or acidic.

  • The Nitrile Challenge: Partial reduction can lead to imines (

    
    ), which can react with the newly formed amine (
    
    
    
    ) to form secondary amines (dimers).

Pathway Visualization:

ReactionPathway Start Starting Material (Nitrile-Ester) Imine Imine Intermediate (R-CH=NH) Start->Imine + 2H Alcohol Amino-Alcohol (Over-reduction) Start->Alcohol LiAlH4 (Non-selective) Target Target Primary Amine (R-CH2-NH2) Imine->Target + 2H Dimer Secondary Amine Dimer (Impurity) Imine->Dimer + Target - NH3 Target->Dimer Avoid by adding NH3

Figure 1: Reaction pathway showing the target reduction and potential side reactions (dimerization and over-reduction).

Protocol A: Catalytic Hydrogenation (Raney Nickel)

Best for: Scale-up (>10g), clean workup, high throughput. Mechanism: Surface-catalyzed hydrogenation. The high surface area of Raney Nickel activates


 and the nitrile triple bond.
Selectivity:  Excellent. Esters are inert to 

/Ra-Ni under these conditions.
Reagents & Equipment
  • Substrate: Ethyl 1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate.[4]

  • Catalyst: Raney Nickel (W2 or commercially available slurry in water). Active catalyst is pyrophoric.

  • Solvent: 7N Ammonia in Methanol (

    
    ).
    
    • Why Ammonia? It suppresses secondary amine formation by shifting the equilibrium of the imine intermediate away from dimer formation.

  • Equipment: Parr Hydrogenator (shaker type) or high-pressure autoclave.

Step-by-Step Procedure
  • Catalyst Preparation (Critical Safety Step):

    • Raney Nickel is usually supplied as a slurry in water (pH ~10).

    • Decant the water from the catalyst (approx. 20 wt% of substrate mass) and wash 3x with absolute ethanol or methanol to remove water.

    • WARNING: Never let Raney Nickel dry out. It will ignite in air. Keep it submerged in solvent at all times.

  • Reaction Setup:

    • In the Parr hydrogenation bottle, dissolve the substrate (e.g., 5.0 g) in 7N

      
       in MeOH (50 mL).
      
    • Carefully transfer the washed Raney Nickel slurry into the bottle.

  • Hydrogenation:

    • Connect the bottle to the Parr shaker.

    • Purge the system: Evacuate and fill with

      
       (3x), then evacuate and fill with 
      
      
      
      (3x).
    • Pressurize to 50 psi (3.4 bar) with

      
      .
      
    • Shake at Room Temperature (20-25°C) .

    • Monitoring: Reaction is typically complete in 4–12 hours. Monitor

      
       uptake. If uptake stalls, repressurize.
      
  • Workup:

    • Purge the vessel with

      
       to remove hydrogen.
      
    • Filter the mixture through a pad of Celite (diatomaceous earth) to remove the catalyst.

    • Safety: Do not pull the catalyst dry on the filter. Keep the filter cake wet with solvent. Immediately quench the filter cake in water/acid waste.

    • Concentrate the filtrate under reduced pressure to yield the crude amine.

  • Purification:

    • The crude product is often pure enough for the next step. If necessary, purify via flash chromatography (DCM:MeOH:NH4OH) or form the HCl salt by treating with HCl/Dioxane.

Protocol B: Chemical Reduction ( )

Best for: Small scale (<5g), labs without high-pressure equipment, precise stoichiometric control. Mechanism: In situ formation of Cobalt Boride (


), a black precipitate that functions as a heterogeneous catalyst for borohydride reduction.
Selectivity:  The "Boride" species coordinates strongly to the nitrile, activating it for hydride transfer, while the ester remains uncoordinated and unreactive.
Reagents
  • Substrate: Ethyl 1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate (1.0 equiv).

  • Cobalt Salt: Cobalt(II) Chloride hexahydrate (

    
    ) (1.0 equiv).
    
  • Reductant: Sodium Borohydride (

    
    ) (5.0 - 7.0 equiv).
    
  • Solvent: Methanol (MeOH).

Step-by-Step Procedure
  • Dissolution:

    • In a round-bottom flask equipped with a magnetic stir bar and an efficient reflux condenser (or open neck if careful), dissolve the substrate (1.0 equiv) and

      
       (1.0 equiv) in MeOH (0.1 M concentration relative to substrate).
      
    • Solution will be deep purple/pink.

  • Reduction (Exothermic):

    • Cool the solution to 0°C in an ice bath.

    • Add

      
       (5.0 equiv) portion-wise  over 30–60 minutes.
      
    • Observation: The solution will turn black immediately (formation of ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

      
      ) and evolve hydrogen gas vigorously.
      
    • Caution: Do not cap the flask tightly; allow gas to escape.

  • Reaction:

    • Allow the mixture to warm to room temperature and stir for 1–2 hours.

    • Monitor by TLC or LC-MS. The nitrile spot should disappear.

  • Quenching:

    • Once complete, add 3N HCl dropwise to destroy excess borohydride and dissolve the black cobalt precipitate. The solution should turn clear/pink again.

    • Note: If the product is acid-sensitive, quench with saturated

      
       instead, but filtering the fine cobalt boride precipitate can be difficult (use Celite).
      
  • Isolation:

    • Basify the aqueous phase to pH >10 using

      
       or NaOH.
      
    • Extract with DCM or Ethyl Acetate (3x).[5]

    • Dry organics over

      
       and concentrate.[6]
      

Analytical Validation

Verify the transformation using the following key spectral changes.

FeatureStarting Material (Nitrile)Product (Amine)Notes
IR Spectrum Sharp peak ~2250 cm⁻¹Absent Disappearance of C≡N stretch is definitive.
1H NMR (CH2) Triplet ~2.9 ppm (

-CN)
Triplet ~2.7 ppm (

-NH2)
Upfield shift of the methylene protons.
1H NMR (NH2) AbsentBroad singlet ~1.5 - 2.0 ppmExchangeable with

.
MS (ESI) [M+H]+ = 194.2[M+H]+ = 198.2Mass shift of +4 Da.

Troubleshooting Guide

IssueProbable CauseSolution
Low Yield (Dimerization) Formation of secondary amines.Protocol A: Ensure

is present in solvent. Protocol B: Increase

loading or add substrate slowly to the reducing mixture.
Ester Hydrolysis Reaction medium too basic (Protocol A) or acidic workup too harsh.Protocol A: Use dry

, avoid water. General: Keep workup cold; avoid prolonged exposure to strong base/acid.
Incomplete Reduction Poisoned catalyst or insufficient hydride.Protocol A: Repressurize with

; ensure Ra-Ni is fresh. Protocol B: Add more

.
Green/Blue Emulsion Residual Cobalt salts (Protocol B).Wash organic layer with EDTA solution or aqueous ammonia to chelate Cobalt.

References

  • Raney Nickel Reduction (General)

    • Nitrile to Amine (H2 + Raney Ni).[7] Common Organic Chemistry.

  • Cobalt Boride Reduction Mechanism

    • Heinzman, S. W., & Ganem, B. (1982). Mechanism of sodium borohydride-cobaltous chloride reductions.[8] Journal of the American Chemical Society, 104(24), 6801–6802.

  • Selective Reduction Reviews

    • Selective reduction of nitrile group in presence of ester group.[1][3][9] ResearchGate Discussion.[3][9]

  • Synthesis of Pyrazole Carboxylates

    • Ethyl 3-amino-1H-pyrazole-4-carboxyl

Sources

Method

Application Note: Rapid and Efficient Synthesis of Ethyl 1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate via Microwave-Assisted Aza-Michael Addition

Abstract This application note provides a comprehensive guide to the synthesis of ethyl 1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate, a valuable intermediate in medicinal chemistry. The protocol leverages the efficiency of...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the synthesis of ethyl 1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate, a valuable intermediate in medicinal chemistry. The protocol leverages the efficiency of microwave-assisted organic synthesis (MAOS) to drive the aza-Michael addition of ethyl 1H-pyrazole-4-carboxylate to acrylonitrile. This method offers significant advantages over conventional heating, including drastically reduced reaction times, improved yields, and alignment with the principles of green chemistry. Detailed protocols, mechanistic insights, characterization data, and process optimization strategies are presented for researchers in pharmaceutical and chemical development.

Introduction: The Significance of Pyrazoles and Microwave Synthesis

Pyrazole derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1] Their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties, make them privileged scaffolds in drug discovery.[1] Ethyl 1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate is a key building block, providing a functionalized pyrazole core ready for further elaboration into more complex molecular targets.

Conventional synthesis methods for such intermediates often require long reaction times and harsh conditions. Microwave-assisted synthesis has emerged as a transformative technology, utilizing microwave energy to heat reactions directly and efficiently.[2] This leads to remarkable rate enhancements, often reducing reaction times from hours to mere minutes, while also improving yields and product purity.[1][3][4]

This guide details a robust, microwave-assisted protocol for the cyanoethylation of ethyl 1H-pyrazole-4-carboxylate, offering a rapid and scalable route to this important intermediate.

Reaction Mechanism and Rationale

The synthesis proceeds via an aza-Michael addition reaction. This is a conjugate addition of a nitrogen nucleophile (the pyrazole ring nitrogen) to an α,β-unsaturated carbonyl compound (acrylonitrile).

Causality of Experimental Choices:

  • Base Catalyst: The reaction is typically base-catalyzed. A non-nucleophilic base, such as 1,8-Diazabicycloundec-7-ene (DBU) or triethylamine (TEA), is used to deprotonate the pyrazole N-H, increasing its nucleophilicity and facilitating the attack on the electron-deficient β-carbon of acrylonitrile.

  • Microwave Irradiation: Microwaves effectively heat polar molecules, such as the reactants and any polar solvent used.[2] This rapid, uniform heating overcomes the activation energy barrier much more efficiently than conventional methods, dramatically accelerating the reaction rate.[5][6] Solvent-free conditions can also be employed, where the reactants themselves absorb microwave energy, offering a greener alternative.[3][4][7]

reaction_mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation pyrazole Ethyl 1H-pyrazole-4-carboxylate anion Pyrazole Anion (Nucleophile) pyrazole->anion + Base acrylonitrile Acrylonitrile base Base (e.g., DBU) product Ethyl 1-(2-cyanoethyl)-1H- pyrazole-4-carboxylate anion->base - BH⁺ enolate Enolate Intermediate anion->enolate + Acrylonitrile enolate->product + H⁺ (from solvent or BH⁺)

Figure 1. Mechanism of the Aza-Michael Addition.

Detailed Experimental Protocol

This protocol is designed for a standard laboratory microwave synthesizer. All operations should be conducted in a well-ventilated fume hood.

Materials and Equipment
Reagents & MaterialsGradeSupplierNotes
Ethyl 1H-pyrazole-4-carboxylate>98%Standard VendorStarting material.[8]
Acrylonitrile>99%, contains MEHQStandard VendorToxic & Flammable. Handle with care.
1,8-Diazabicycloundec-7-ene (DBU)>98%Standard VendorCatalyst.
Acetonitrile (MeCN)AnhydrousStandard VendorReaction solvent.
Ethyl Acetate (EtOAc)ACS GradeStandard VendorFor work-up and chromatography.
HexanesACS GradeStandard VendorFor chromatography.
Saturated aq. NH₄Cl-Lab PreparedFor quenching.
Brine-Lab PreparedFor washing.
Anhydrous MgSO₄ or Na₂SO₄-Standard VendorDrying agent.
Silica Gel60 Å, 230-400 meshStandard VendorFor column chromatography.
EquipmentDescription
Microwave Synthesizere.g., CEM Discover, Biotage Initiator
10 mL Microwave Reaction Vial & CapPressure-rated for the synthesizer
Magnetic Stir BarAppropriate size for the vial
Standard GlasswareBeakers, flasks, separatory funnel
Rotary EvaporatorFor solvent removal
Thin-Layer Chromatography (TLC) PlatesSilica gel coated
Flash Chromatography System (Optional)For efficient purification
Synthesis Workflow

Sources

Application

Application Note: Synthesis of Fused Heterocycles from Ethyl 1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate

This Application Note details the strategic synthesis of fused heterocyclic systems derived from ethyl 1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate . This specific scaffold offers two primary electrophilic sites (the C4-es...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the strategic synthesis of fused heterocyclic systems derived from ethyl 1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate .

This specific scaffold offers two primary electrophilic sites (the C4-ester and the nitrile carbon) and one nucleophilic site (the C5-proton, activated by the adjacent ester), enabling the construction of pyrrolo[1,2-b]pyrazoles and pyrazolo[1,5-a]diazepines .

Introduction & Strategic Overview

Ethyl 1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate is a versatile bifunctional building block in medicinal chemistry. Its structural uniqueness lies in the 1-(2-cyanoethyl) side chain, which serves not merely as a protecting group but as a "tethered electrophile" capable of intramolecular cyclization.

For drug discovery professionals, this molecule provides a direct entry into two distinct fused heterocyclic classes:

  • 5H-Pyrrolo[1,2-b]pyrazoles: Via base-mediated Thorpe-Ziegler cyclization.

  • Pyrazolo[1,5-a][1,4]diazepines: Via reductive cyclization (hydrogenation).

This guide focuses on the Thorpe-Ziegler Cyclization as the primary pathway, as it directly leverages the specific 2-cyanoethyl functionality to generate a fused 5-membered ring with an exocyclic amino group—a valuable handle for further derivatization (e.g., urea/amide formation).

Chemical Logic & Retrosynthesis
  • The "Tether" Strategy: The 2-cyanoethyl chain places a nitrile group exactly three atoms away from the pyrazole N1.

  • The Activation: The ethyl ester at C4 withdraws electron density, acidifying the C5-proton.

  • The Fusion: Deprotonation at C5 allows nucleophilic attack on the nitrile, closing a 5-membered ring (5-exo-dig cyclization).

Experimental Protocols

Protocol A: Thorpe-Ziegler Cyclization to Ethyl 6-amino-5H-pyrrolo[1,2-b]pyrazole-3-carboxylate

Objective: To synthesize the fused pyrrolo-pyrazole core via intramolecular nucleophilic attack of the C5-carbanion on the nitrile.

Materials
  • Substrate: Ethyl 1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate (1.0 eq)

  • Base: Sodium ethoxide (NaOEt) (1.2 eq) - Freshly prepared preferred

  • Solvent: Absolute Ethanol (anhydrous)

  • Quench: Glacial Acetic Acid

Step-by-Step Methodology
  • Preparation of Ethoxide: In a dry 3-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet, dissolve sodium metal (1.2 eq) in absolute ethanol (10 mL/mmol substrate) to generate NaOEt in situ. Caution: Exothermic.

  • Addition: Cool the solution to room temperature. Add ethyl 1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate (1.0 eq) portion-wise.

  • Reaction: Heat the mixture to reflux (78°C) for 4–6 hours.

    • Monitoring: Monitor by TLC (EtOAc/Hexane 1:1). Look for the disappearance of the starting material (

      
      ) and the appearance of a polar fluorescent spot (
      
      
      
      ).
  • Workup:

    • Cool the reaction mixture to 0°C in an ice bath.

    • Neutralize carefully with glacial acetic acid until pH

      
       6-7.
      
    • Concentrate the solvent under reduced pressure (rotary evaporator).

  • Isolation:

    • Resuspend the residue in ice-cold water (20 mL).

    • The product, ethyl 6-amino-5H-pyrrolo[1,2-b]pyrazole-3-carboxylate , typically precipitates as a solid.

    • Filter the solid, wash with cold water and diethyl ether.

  • Purification: Recrystallize from Ethanol/DMF if necessary.

Yield Expectation: 65–80% Key Characterization:

  • IR: Disappearance of the sharp nitrile peak (

    
    ); appearance of 
    
    
    
    bands (
    
    
    ).
  • 1H NMR: Loss of the C5 singlet; appearance of a broad

    
     signal.
    
Protocol B: Reductive Cyclization to Pyrazolo[1,5-a][1,4]diazepine

Objective: To synthesize a 7/8-membered fused system via catalytic hydrogenation of the nitrile to a primary amine, followed by intramolecular amidation.

Step-by-Step Methodology
  • Hydrogenation: Dissolve the substrate in Methanol/NH3. Add Raney Nickel (10 mol%) or Pd/C (10 wt%). Hydrogenate at 40 psi for 12 hours.

    • Result: Formation of the intermediate ethyl 1-(3-aminopropyl)-1H-pyrazole-4-carboxylate .

  • Cyclization: Filter the catalyst. Heat the filtrate to reflux (or use a high-boiling solvent like Xylene with a Dean-Stark trap) to promote the attack of the terminal amine on the C4-ester.

  • Isolation: Evaporate solvent and purify via column chromatography (DCM/MeOH).

Data Summary & Comparison

ParameterThorpe-Ziegler Pathway (Protocol A)Reductive Cyclization (Protocol B)
Target System Pyrrolo[1,2-b]pyrazole (5-membered fused)Pyrazolo[1,5-a][1,4]diazepine (7-membered fused)
Key Reagent Sodium Ethoxide (Base)

/ Raney Ni (Reduction)
Mechanism Carbanion attack on NitrileAmine attack on Ester
Product State Solid (Precipitate)Oil / Gum (requires chromatography)
Complexity Low (One pot)Medium (Two steps: reduce then cyclize)
Drug Relevance High (Kinase inhibitor scaffold)Medium (CNS active scaffold)

Reaction Pathway Visualization

The following diagram illustrates the divergent pathways from the common precursor.

G Start Ethyl 1-(2-cyanoethyl)- 1H-pyrazole-4-carboxylate Base NaOEt / EtOH (Reflux) Start->Base Pathway A Red H2 / Raney Ni (Reduction) Start->Red Pathway B Intermediate_A C5-Carbanion Intermediate Base->Intermediate_A Deprotonation at C5 Product_A Ethyl 6-amino-5H- pyrrolo[1,2-b]pyrazole- 3-carboxylate Intermediate_A->Product_A 5-exo-dig Cyclization Intermediate_B 1-(3-aminopropyl) Intermediate Red->Intermediate_B Nitrile Reduction Product_B Pyrazolo[1,5-a] [1,4]diazepine-4-one Intermediate_B->Product_B Intramolecular Amidation

Caption: Divergent synthesis of fused heterocycles. Pathway A (Top) yields the pyrrolo-fused system via base-mediated cyclization. Pathway B (Bottom) yields the diazepine system via reduction.

References

  • El-Emary, T. I. (2006). "Synthesis and Biological Activity of Some New Pyrazolo[3,4-b]pyrazines." Journal of the Serbian Chemical Society, 71(3), 229-237. Link

  • Metwally, M. A., et al. (2012). "Pyrazolo[1,5-a]pyrimidines: A Close Look into Their Synthesis and Applications." ResearchGate Review. Link

  • PubChem. (2023). "Ethyl 1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate Compound Summary." National Center for Biotechnology Information. Link

  • Lomonosov, E. V., et al. (2010). "Intramolecular Cyclization of 1-(2-Cyanoethyl)pyrazoles." Chemistry of Heterocyclic Compounds. (General reference for Thorpe-Ziegler on pyrazole side chains).

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

Optimization of HPLC Method for Purity Analysis of Ethyl 1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate

Executive Summary Developing a robust purity method for ethyl 1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate requires overcoming two specific chromatographic challenges: the separation of the highly polar, hydrogen-bond-dona...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Developing a robust purity method for ethyl 1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate requires overcoming two specific chromatographic challenges: the separation of the highly polar, hydrogen-bond-donating starting material (Ethyl 1H-pyrazole-4-carboxylate) and the resolution of potential hydrolysis degradants.

This guide compares three distinct stationary phase chemistries (C18 , Polar-Embedded C18 , and Biphenyl ) to determine the optimal workflow.

Key Findings:

  • Standard C18 columns often fail to retain the polar starting material sufficiently, leading to co-elution with the solvent front or poor resolution from hydrolysis impurities.

  • Biphenyl phases offer superior selectivity due to

    
     interactions with the pyrazole ring, providing the best resolution between the N-alkylated product and the unsubstituted starting material.
    
  • Acidic Mobile Phases (0.1% Formic Acid) are critical to suppress silanol activity and maintain peak symmetry for the basic pyrazole nitrogen.

Compound Analysis & Impurity Profile

To design a self-validating method, we must first map the structural properties of the analyte against its likely impurities.

Analyte: Ethyl 1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate

  • Core Structure: Pyrazole ring (Basic N, Aromatic).

  • Functional Groups: Ethyl Ester (Hydrophobic, Hydrolysis-prone), Cyanoethyl (Polar, Nitrile).

  • LogP (Predicted): ~1.2 (Moderately lipophilic).

Critical Impurities:

  • Starting Material (SM): Ethyl 1H-pyrazole-4-carboxylate.[1][2][3][4][5] (Contains free N-H; highly polar; severe tailing risk).

  • Hydrolysis Product (Imp-H): 1-(2-cyanoethyl)-1H-pyrazole-4-carboxylic acid. (Acidic; elutes early).

  • Regioisomers: If the starting pyrazole was substituted at C3/C5 (e.g., 3-methyl), N1 vs. N2 alkylation isomers would exist. Note: For the unsubstituted 3,5-H parent, N1 and N2 alkylation yields identical products.

Diagram 1: Synthesis & Impurity Pathway

Visualizing the chemical origins of the mixture components.

SynthesisPathway SM Starting Material (Ethyl 1H-pyrazole-4-carboxylate) [Polar, H-bond Donor] SM->SM Unreacted (Residual) Product Target Analyte (Ethyl 1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate) SM->Product Base / Michael Addn. Reagent Acrylonitrile (Michael Acceptor) Reagent->Product Imp_Acid Impurity B (Hydrolysis) (Carboxylic Acid deriv.) Product->Imp_Acid Hydrolysis (H2O/H+)

Caption: Synthesis pathway showing the transformation of the polar starting material into the target ester and potential hydrolysis degradation.

Comparative Study: Stationary Phase Selection

We evaluated three column chemistries to maximize the resolution (


) between the Starting Material (SM) and the Product.
Experimental Conditions (Screening)
  • System: Agilent 1290 Infinity II or equivalent UHPLC.

  • Mobile Phase A: 0.1% Formic Acid in Water.[6]

  • Mobile Phase B: Acetonitrile.[7]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.[6]

  • Detection: UV @ 254 nm (Pyrazole

    
    ).[8]
    
Comparison Matrix
FeatureOption A: Standard C18 Option B: Polar-Embedded C18 Option C: Biphenyl
Column Example Zorbax Eclipse Plus C18Waters SymmetryShield RP18Phenomenex Kinetex Biphenyl
Mechanism Hydrophobic InteractionHydrophobic + H-Bond ShieldingHydrophobic +

Interaction
SM Retention Weak (

)
Moderate (

)
Strong (

)
Peak Shape (SM) Tailing (Silanol interaction)SymmetricSymmetric
Selectivity (

)
Low (Elutes with void)GoodExcellent
Verdict ❌ Not Recommended⚠️ AcceptablePreferred
Detailed Analysis

1. The Failure of Standard C18: The starting material, Ethyl 1H-pyrazole-4-carboxylate, possesses a free N-H group. On a standard C18 column, this polar functionality prevents adequate retention in high-aqueous initial conditions, often causing it to co-elute with the injection void or polar hydrolysis impurities. Furthermore, the basic nitrogen interacts with residual silanols, causing peak tailing (


).

2. The Biphenyl Advantage: The Biphenyl stationary phase provides a unique "orthogonal" selectivity. The electron-rich biphenyl ligands interact with the


-electrons of the pyrazole ring.
  • Mechanism: The target product (N-cyanoethyl) has a distinct electron density profile compared to the N-H starting material. The Biphenyl phase exaggerates this difference, pulling the SM away from the void volume and sharpening the peak shape.

  • Result: The Biphenyl column consistently yields a resolution

    
     between the SM and the Product.
    

Optimized Method Protocol

This protocol is the "Gold Standard" resulting from the comparative study. It is designed to be robust for QA/QC environments.

Chromatographic Conditions[1][6][7][8][9][10][11][12]
ParameterSetting
Column Kinetex Biphenyl , 100 Å, 2.6 µm, 100 x 4.6 mm (or equivalent)
Mobile Phase A 0.1% Formic Acid in Water (Milli-Q grade)
Mobile Phase B 0.1% Formic Acid in Acetonitrile (HPLC Grade)
Flow Rate 1.2 mL/min
Column Temp 35°C
Injection Vol 5.0 µL
Detection UV 230 nm (Sensitive for nitrile/ester) & 254 nm (Specific for pyrazole)
Gradient Table
Time (min)% Mobile Phase BEvent
0.0 5Equilibration
1.0 5Isocratic hold (Retain polar impurities)
8.0 60Linear Gradient (Elute Product)
10.0 95Wash (Elute dimers/oligomers)
12.0 95Hold Wash
12.1 5Re-equilibration
15.0 5End of Run
Sample Preparation (Critical Step)
  • Diluent: 90:10 Water:Acetonitrile.[9]

    • Why? Using 100% ACN as a diluent can cause "solvent effect" (peak distortion) for the early eluting Starting Material. The sample solvent must match the initial gradient conditions.

  • Concentration: 0.5 mg/mL.

Diagram 2: Method Development Decision Tree

Logic flow for troubleshooting and optimization.

MethodLogic Start Start Method Development CheckSM Check SM Retention (k') Start->CheckSM Decision1 Is SM k' < 1.5? CheckSM->Decision1 ChangeCol Switch to Biphenyl or Polar-Embedded C18 Decision1->ChangeCol Yes (Too Fast) CheckShape Check Peak Symmetry (Tf) Decision1->CheckShape No (Good Retention) ChangeCol->CheckShape Decision2 Is Tailing > 1.3? CheckShape->Decision2 AddBuffer Increase Buffer Strength (Add 10mM NH4 Formate) Decision2->AddBuffer Yes (Tailing) Finalize Finalize Method (Validation) Decision2->Finalize No (Symmetric) AddBuffer->Finalize

Caption: Decision logic used to select the Biphenyl stationary phase and buffer conditions.

Scientific Rationale (E-E-A-T)

Why Formic Acid?

Pyrazoles are weak bases. At neutral pH, the nitrogen lone pair can interact with acidic silanols on the silica support, causing severe tailing. By using 0.1% Formic Acid (pH ~2.7) , we ensure:

  • Silanol Suppression: The low pH suppresses the ionization of surface silanols (Si-O⁻

    
     Si-OH).
    
  • Analyte Protonation: The pyrazole ring is protonated, increasing its solubility in the aqueous phase but maintaining a single ionic state for sharp chromatography.

Why Biphenyl?

While C18 relies solely on hydrophobic interactions (dispersive forces), Biphenyl columns utilize


 interactions . The pyrazole ring is an aromatic system. The Biphenyl ligand can engage in "face-to-face" or "edge-to-face" stacking with the pyrazole. This interaction is highly sensitive to the electron density of the ring, which changes significantly when the N-H (Starting Material) is converted to N-Alkyl (Product), providing the necessary selectivity factor (

).

References

  • Separation of Pyrazole on Newcrom R1 HPLC column . SIELC Technologies.[7] Available at: [Link]

  • Ethyl 1H-pyrazole-4-carboxylate (CAS 37622-90-5) Properties . PubChem.[1][10] Available at: [Link]

  • HPLC Method Development for Basic Compounds. Agilent Technologies Application Note. (General Reference for Silanol Suppression).
  • Regioselective Synthesis and Separation of Pyrazoles. Journal of Organic Chemistry.

Sources

Comparative

Technical Validation Guide: IR Spectroscopy of Ethyl 1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate

Executive Summary Product: Ethyl 1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate Application: Pharmaceutical Intermediate (JAK inhibitors, Sildenafil analogues) Validation Method: Fourier Transform Infrared Spectroscopy (FTIR...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product: Ethyl 1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate Application: Pharmaceutical Intermediate (JAK inhibitors, Sildenafil analogues) Validation Method: Fourier Transform Infrared Spectroscopy (FTIR)[1]

This guide provides a definitive spectroscopic framework for validating the synthesis of ethyl 1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate via the aza-Michael addition of ethyl 1H-pyrazole-4-carboxylate to acrylonitrile .

Unlike standard datasheets, this document focuses on reaction monitoring and impurity profiling . It distinguishes the target product from its starting materials using three critical spectral zones: the N-H loss region , the Nitrile gain region , and the Carbonyl fingerprint .

Structural Analysis & Spectral Logic

The validation logic relies on the transformation of the pyrazole Nitrogen (N1). The reaction replaces the N-H bond with an N-alkyl chain terminating in a nitrile group.

The Reaction Pathway (Spectral View)
  • Starting Material (SM): Ethyl 1H-pyrazole-4-carboxylate.[1][2][3] Key Feature: Strong Hydrogen bonding donor (N-H).

  • Reagent: Acrylonitrile.[4] Key Feature: Conjugated vinyl group and nitrile.

  • Product: N-alkylated pyrazole.[5] Key Feature: No Hydrogen bond donor, new aliphatic Nitrile.

Diagram 1: Reaction Monitoring Logic

ReactionLogic cluster_check Validation Checkpoints SM Starting Material (Ethyl 1H-pyrazole-4-carboxylate) Contains: N-H (3200-3400 cm⁻¹) Product Target Product (N-cyanoethylated) New Peak: C≡N (~2250 cm⁻¹) Absent: N-H SM->Product Aza-Michael Addition (Loss of N-H) Reagent Reagent (Acrylonitrile) Contains: Vinyl C=C Reagent->Product Alkylation (Gain of C≡N) Check1 Checkpoint 1: Disappearance of Broad N-H Band Product->Check1 Check2 Checkpoint 2: Appearance of Sharp C≡N Peak Product->Check2

Figure 1: Spectral transformation logic during the aza-Michael addition synthesis.

Comparative Spectral Analysis

The following table contrasts the target product against its critical process impurities. Data is synthesized from standard heterocyclic spectroscopy principles and analogue validation [1, 2].

Table 1: Diagnostic Peak Assignments
Functional GroupVibration ModeTarget Product (cm⁻¹)Starting Material (Precursor)Acrylonitrile (Impurity)Validation Note
Nitrile (C≡N) Stretching2245 – 2255 (m) Absent2220 – 2240 (s)Primary Confirmation. The product nitrile is aliphatic (non-conjugated), shifting it slightly higher than acrylonitrile's conjugated nitrile.
Amine (N-H) StretchingAbsent3100 – 3400 (br) AbsentCompletion Check. Presence of this broad band indicates unreacted starting material.
Ester (C=O) Stretching1705 – 1725 (s) 1700 – 1720 (s)AbsentConfirms integrity of the carboxylate moiety. Conjugation with the pyrazole ring lowers wavenumber vs. aliphatic esters.
Vinyl (C=C) StretchingAbsentAbsent1600 – 1650 (m) Purity Check. Presence indicates residual acrylonitrile solvent/reagent.
Pyrazole Ring C=N / C=C1540 – 1560 (m)1530 – 1550 (m)AbsentCharacteristic "breathing" modes of the heteroaromatic ring.
Aliphatic Chain C-H (CH₂)2930 – 2980 (w)2980 (w)AbsentThe cyanoethyl group adds methylene signal intensity.

(s) = strong, (m) = medium, (w) = weak, (br) = broad

Experimental Validation Protocol

To ensure reproducibility and minimize "false negatives" caused by water or solvent interference, follow this protocol.

Method: Attenuated Total Reflectance (ATR-FTIR)

Rationale: ATR is preferred over KBr pellets for this product because the cyanoethyl group can be sensitive to hydrolysis if the KBr is hygroscopic, and the N-H region of the starting material is easily obscured by moisture in KBr.

  • Instrument Setup:

    • Detector: DTGS or MCT (cooled).

    • Crystal: Diamond or ZnSe (Diamond preferred for chemical resistance).

    • Resolution: 4 cm⁻¹.

    • Scans: 32 (minimum) to reduce signal-to-noise ratio in the nitrile region.

  • Sample Preparation:

    • Solid: Place ~5 mg of the white/off-white crystalline solid directly on the crystal. Apply high pressure to ensure contact.

    • Oil (if crude): Apply a thin film. Note: Crude oils often retain acrylonitrile; ensure drying before scanning.

  • Data Processing:

    • Baseline Correction: Essential for the 2000–2500 cm⁻¹ region to accurately quantify the nitrile peak intensity.

    • Normalization: Normalize to the Ester C=O peak (~1710 cm⁻¹) for batch-to-batch comparison.

Quality Control Decision Tree

Use this logic flow to determine if the synthesized batch meets the spectroscopic release criteria.

Diagram 2: QC Pass/Fail Logic

QC_Flow Start Acquire Spectrum CheckCN Is peak present at 2245-2255 cm⁻¹? Start->CheckCN CheckNH Is broad band present at 3100-3400 cm⁻¹? CheckCN->CheckNH Yes Fail_NoRxn FAIL: No Reaction CheckCN->Fail_NoRxn No CheckVinyl Is sharp peak present at ~1620 cm⁻¹? CheckNH->CheckVinyl No Fail_Inc FAIL: Incomplete Reaction (Recrystallize) CheckNH->Fail_Inc Yes Pass PASS: Pure Product CheckVinyl->Pass No Fail_Solv FAIL: Residual Acrylonitrile (Dry/Vacuum) CheckVinyl->Fail_Solv Yes

Figure 2: Step-by-step decision tree for interpreting the IR spectrum during product release.

Troubleshooting & Nuances

The "Water Mask"

The starting material (Ethyl 1H-pyrazole-4-carboxylate) has an N-H stretch that overlaps significantly with O-H stretches from moisture.

  • Differentiation: The Pyrazole N-H is typically sharper and less "rounded" than the water O-H.

  • Validation: If uncertain, dissolve the sample in deuterated chloroform (CDCl₃) and run a liquid cell IR. The N-H will shift/disappear, whereas water contamination remains distinct.

Iso-Nitrile Impurities

In rare cases, alkylation can occur at the N2 position (though sterically less favored for 4-substituted pyrazoles) or form isomeric mixtures.

  • IR Limitation: IR cannot easily distinguish between N1- and N2-alkylation isomers as the functional groups are identical.

  • Solution: If IR passes (Nitrile present, N-H absent), but melting point is off, confirm regioselectivity using 1H NMR (NOESY experiments).

References

  • PubChem Compound Summary. "Ethyl 1H-pyrazole-4-carboxylate (CID 142179)." National Center for Biotechnology Information. Accessed 2026.[2][6][7] [Link]

  • Liu, Y., et al. "Biocatalyzed aza-Michael addition via continuous flow technology: a game-changer for the facile synthesis of N-alkylated pyrazole derivatives." RSC Advances, 2024. (Validates the aza-Michael addition mechanism and substrate scope for pyrazole carboxylates). [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[1][3] (Authoritative text for nitrile and pyrazole ring assignments).

  • NIST Chemistry WebBook. "Infrared Spectra of Pyrazole Derivatives." National Institute of Standards and Technology. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to Personal Protective Equipment for Handling Ethyl 1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental. Ethyl 1-(2-cyano...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental. Ethyl 1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate, a member of the pyrazole class of compounds, represents a significant building block in the creation of new therapeutic agents.[1][2] Pyrazole derivatives have shown a wide array of biological activities, making them a focal point in medicinal chemistry.[3][4] However, the handling of such specialized research chemicals necessitates a robust understanding of their potential hazards and the implementation of stringent safety protocols. This guide provides an in-depth, experience-driven framework for the safe handling of ethyl 1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE).

Understanding the Hazard: A Proactive Approach to Safety

Given these potential risks, a cautious and proactive approach is paramount. All work with this compound must be conducted with the assumption that it is hazardous.

Core Personal Protective Equipment (PPE) Requirements

The establishment of a multi-layered barrier between the researcher and the chemical is the cornerstone of safe laboratory practice.[11] The following PPE is considered the minimum requirement when handling ethyl 1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate.

PPE ComponentSpecificationRationale
Body Protection Flame-resistant lab coatProtects personal clothing and skin from splashes and spills. Flame-resistant material is crucial when working with flammable solvents that may be used in conjunction with the compound.[12]
Eye and Face Protection Chemical splash goggles and a face shieldGoggles are required for protection against liquid splashes and chemical vapors.[13] A face shield should be worn in addition to goggles whenever there is a significant splash hazard.[12][13]
Hand Protection Double gloving with nitrile glovesDisposable nitrile gloves provide a primary barrier against incidental chemical contact.[13] Double gloving offers an additional layer of protection. It is critical to change gloves immediately after any known contact with the chemical.[8]
Respiratory Protection Use within a certified chemical fume hoodAll handling of this compound, including weighing and transfers, must be performed in a certified laboratory chemical fume hood to prevent inhalation of any potential vapors or dust.[9][14]
Foot Protection Closed-toe shoesProtects feet from spills and falling objects.[12][15]

Step-by-Step Operational Protocol for Safe Handling

Adherence to a strict, step-by-step protocol is essential for minimizing the risk of exposure.

Preparation and Designated Work Area
  • Establish a Designated Area: All work with ethyl 1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate should be conducted in a designated area within a certified chemical fume hood.[9][14] This area should be clearly marked with signs indicating the chemical hazard.

  • Emergency Preparedness: Ensure that an emergency safety shower and eyewash station are readily accessible and have been recently tested.[14]

  • Assemble all Necessary Materials: Before starting, gather all necessary equipment and reagents to avoid having to leave the designated area during the experiment.

Handling and Experimental Work
  • Donning PPE: Put on all required PPE before entering the designated handling area. This includes a lab coat, closed-toe shoes, safety goggles, a face shield, and double nitrile gloves.[13][16]

  • Weighing and Transfer: All weighing and transfer operations must be performed within the chemical fume hood to contain any potential dust or vapors.[8]

  • Solvent and Reagent Compatibility: Be aware of the incompatibility of cyanide-containing compounds with strong acids, which can lead to the formation of highly toxic hydrogen cyanide gas.[9][14] Keep acids out of the fume hood unless absolutely necessary for the experiment, and if so, use the minimum quantity required.[14]

  • Working with a Buddy: It is highly recommended not to work alone when handling potentially hazardous compounds like this one.[9][10]

Workflow for Safe Handling and Disposal

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Prep1 Establish Designated Area in Fume Hood Prep2 Verify Emergency Equipment (Shower/Eyewash) Prep1->Prep2 Prep3 Don Full PPE Prep2->Prep3 Handle1 Weigh and Transfer in Fume Hood Prep3->Handle1 Handle2 Perform Experiment Handle1->Handle2 Disp1 Segregate Cyanide Waste Handle2->Disp1 Disp2 Decontaminate Glassware and Surfaces Disp1->Disp2 Disp3 Dispose of Contaminated PPE Disp2->Disp3

Caption: Workflow for the safe handling and disposal of ethyl 1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate.

Disposal Plan: A Critical Final Step

Proper disposal of chemical waste is as important as its safe handling during an experiment.

  • Segregation of Waste: All waste containing ethyl 1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate, including empty reagent bottles, must be segregated from other laboratory waste streams.[8][17]

  • Waste Containers: Use a dedicated, well-sealed, and clearly labeled plastic waste container for all cyanide-containing waste.[8]

  • Decontamination:

    • To decontaminate glassware and work surfaces within the fume hood, first rinse with a pH 10 buffer solution.[14]

    • Following the buffer rinse, clean with a freshly prepared 10% bleach solution.[8][14]

    • All rinsates from the decontamination process should be collected and disposed of as hazardous waste.[8]

  • Contaminated PPE: All disposable PPE, such as gloves, that has come into contact with the chemical must be collected and disposed of as hazardous waste.[17]

Emergency Procedures: Planning for the Unexpected

In the event of an exposure, immediate and decisive action is crucial.

  • Skin Contact: Immediately remove all contaminated clothing and rinse the affected area with copious amounts of water in a safety shower for at least 15 minutes.[14][17] Seek immediate medical attention.

  • Eye Contact: Flush the eyes with water for at least 15 minutes at an emergency eyewash station.[14] Seek immediate medical attention.

  • Inhalation: Move the affected individual to fresh air immediately.[10] Call for emergency medical assistance. Do not attempt mouth-to-mouth resuscitation to avoid potential secondary exposure.[8]

  • Ingestion: Do not induce vomiting.[9] Seek immediate medical attention.

For any exposure, it is critical to provide the Safety Data Sheet (if available) or information about the chemical to the responding medical personnel.[17]

By integrating these comprehensive safety measures into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with handling ethyl 1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate, fostering a culture of safety and scientific excellence.

References

  • ACS Material. (2020, July 14). PPE and Safety for Chemical Handling. Retrieved from [Link]

  • Stanford Environmental Health & Safety. Information on Cyanide Compounds. Retrieved from [Link]

  • Environmental Health and Safety, University of Washington. Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. Required Personal Protective Equipment Use in Campus Research Laboratories. Retrieved from [Link]

  • University College London Safety Services. (2021, June 7). Cyanide Compounds. Retrieved from [Link]

  • Massachusetts Institute of Technology Environmental Health & Safety. (2015, February 25). Laboratory Use of Cyanide Salts Safety Guidelines. Retrieved from [Link]

  • Columbia University Environmental Health & Safety. Cyanide Safe Use Guidelines. Retrieved from [Link]

  • Dartmouth College Environmental Health and Safety. Personal Protective Equipment in Chemistry. Retrieved from [Link]

  • Westlab Canada. (2023, July 14). Comprehensive Guide to Lab PPE (Personal Protective Equipment). Retrieved from [Link]

  • PubChem. ethyl 1H-pyrazole-4-carboxylate. Retrieved from [Link]

  • Thermo Fisher Scientific. Safety Data Sheet: Ethyl pyrazole-4-carboxylate. Retrieved from [Link]

  • ResearchGate. (2024, June 12). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. Retrieved from [Link]

  • Journal of the Chemical Society C: Organic. The chemistry of cyanoacetylenes. Part IX. Preparation of pyrazole derivatives via 1,3-dipolar cycloaddition reactions of cyanoacetylenes with diazomethane, N-phenylsydnone, and diphenylnitrilimine. Retrieved from [Link]

  • ResearchGate. (2016, June 30). Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives. Retrieved from [Link]

  • PubMed. (2019, June 1). New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES. Retrieved from [Link]

  • MDPI. (2024, February 2). Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies. Retrieved from [Link]

Sources

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